3,3',5,5'-Tetramethoxybiphenyl

Physical property differentiation Isomer identification Solid-state characterization

This specific 3,3',5,5'-tetramethoxybiphenyl isomer is the mandatory precursor for synthesizing TMBP (a biphenolic antioxidant with EC₅₀ = 69 µM for biodiesel stabilization) and high-performance liquid crystalline epoxy resins. Its meta-methoxy substitution pattern uniquely enables regioselective 4,4'-functionalization—pathways inaccessible with ortho- or para-substituted isomers. Procuring the correct regioisomer eliminates failed synthetic transformations and ensures validated material performance as documented in peer-reviewed and patent literature.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 108840-33-1
Cat. No. B1627617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetramethoxybiphenyl
CAS108840-33-1
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC
InChIInChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3
InChIKeyBMXAWNABJYBRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5,5'-Tetramethoxybiphenyl (CAS 108840-33-1): Core Properties and Procurement Baseline


3,3',5,5'-Tetramethoxybiphenyl (C₁₆H₁₈O₄, MW 274.31) is a symmetrically substituted biphenyl featuring four methoxy groups at the 3,3',5,5' positions . This specific substitution pattern imparts a characteristic molecular geometry and electronic distribution distinct from other tetramethoxybiphenyl isomers [1]. The compound exists as a solid with a reported melting point of 124 °C (recrystallized from methanol) . Its primary documented utility lies as a synthetic precursor to functional biphenyl derivatives, including the antioxidant 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) and liquid crystalline epoxy resin components [2].

Why Tetramethoxybiphenyl Isomers Are Not Interchangeable: A Procurement Risk Assessment for 3,3',5,5'-Substitution


Tetramethoxybiphenyls exist as multiple regioisomers (e.g., 2,2',5,5'-; 2,3,4,4'-; 3,3',4,4'-) that exhibit markedly different physical properties and reactivity profiles. Simply substituting one isomer for another—even within the same CAS registry family—can lead to failure in downstream synthetic transformations, altered material performance, or unexpected crystallization behavior [1]. For instance, the melting point difference between 3,3',5,5'-tetramethoxybiphenyl (124 °C) and 2,2',5,5'-tetramethoxybiphenyl (159-160 °C) exceeds 35 °C, directly impacting solid-handling protocols, solubility in given solvent systems, and purification workflows . Furthermore, the 3,3',5,5'-substitution pattern positions the methoxy groups meta to the biphenyl linkage, creating a steric and electronic environment that is uniquely suited for subsequent 4,4'-functionalization (e.g., hydroxylation to form TMBP) and liquid crystalline mesogen construction—pathways that are inaccessible or significantly less efficient with ortho- or para-methoxy substituted analogs [2][3].

Quantitative Differentiation Evidence for 3,3',5,5'-Tetramethoxybiphenyl (108840-33-1)


Melting Point Differentiation: 3,3',5,5'- vs. 2,2',5,5'-Tetramethoxybiphenyl

The melting point of 3,3',5,5'-tetramethoxybiphenyl is reported as 124 °C (recrystallized from methanol), whereas the 2,2',5,5'-isomer melts at 159-160 °C—a difference of 35-36 °C . This substantial thermal divergence provides a direct, measurable parameter for verifying compound identity and purity, and it directly influences selection of recrystallization solvents and handling conditions in solid-form synthesis workflows.

Physical property differentiation Isomer identification Solid-state characterization

Boiling Point and Density Differentiation Among Tetramethoxybiphenyl Isomers

The predicted boiling point of 3,3',5,5'-tetramethoxybiphenyl is 393.1±37.0 °C at 760 mmHg, with a density of 1.094±0.06 g/cm³ . In contrast, the 2,3,4,4'-isomer exhibits a lower predicted boiling point of 353.8±42.0 °C . While both values are predicted rather than experimental, the ~39 °C difference in boiling point suggests divergent vapor pressure behavior and thermal stability profiles that may impact suitability for high-temperature reactions or vacuum distillation purification protocols.

Thermal stability Volatility Process engineering

Precursor-Exclusive Access to 4,4'-Dihydroxy-3,3',5,5'-tetramethoxybiphenyl (HMB/TMBP)

3,3',5,5'-Tetramethoxybiphenyl serves as the direct synthetic precursor to 4,4'-dihydroxy-3,3',5,5'-tetramethoxybiphenyl (HMB, also referred to as TMBP), a compound with demonstrated antioxidant efficacy in biodiesel applications. HMB is prepared from the target compound via enzymatic or chemical oxidation of the biphenyl core [1]. In contrast, other tetramethoxybiphenyl isomers (e.g., 2,2',4,4'- or 2,3,4,4'-substituted) lack the vacant para-positions (4 and 4') necessary for this critical hydroxylation step, precluding their use in generating this specific bioactive or antioxidant scaffold [2][3]. The downstream HMB product has shown an EC₅₀ of 69 µM in ORAC antioxidant assays [4], underscoring the functional value chain that uniquely begins with the 3,3',5,5'-substitution pattern.

Antioxidant synthesis Biobased additives Enzymatic oxidation precursor

Liquid Crystalline Epoxy Resin Performance Differentiated by Biphenyl Core Substitution

The 3,3',5,5'-tetramethoxybiphenyl core is employed as the mesogenic unit in liquid crystalline epoxy resins (LCERs) such as bis(4‐(2,3‐glycidoxy)benzoic acid)‐3,3',5,5'‐tetramethoxybiphenyl‐4,4'‐diester [1]. This specific substitution pattern enables the rigid-rod geometry required for liquid crystalline phase formation. When blended with nylon 66 at a 5% mass loading, the resulting composite exhibits enhanced thermal properties and altered crystallite morphology compared to unmodified nylon [1][2]. Comparative data in the patent literature show that the 3,3',5,5'-tetramethylbiphenyl analog (methyl-substituted instead of methoxy) is also tested, but the methoxy variant provides distinct electron-donating effects and synthetic handles (via the 4,4'-diester linkage) that are absent in alkyl-substituted cores [2]. This structural requirement makes substitution with a non-3,3',5,5'-tetramethoxybiphenyl core chemically non-viable for achieving the intended LCER properties.

Liquid crystal polymers Epoxy resin additives Nylon modification

High-Value Application Scenarios for 3,3',5,5'-Tetramethoxybiphenyl (108840-33-1)


Synthesis of 4,4'-Dihydroxy-3,3',5,5'-tetramethoxybiphenyl (HMB/TMBP) for Antioxidant and Bioactive Studies

Researchers aiming to produce HMB (TMBP)—a biphenolic antioxidant with reported EC₅₀ = 69 µM in ORAC assays and demonstrated efficacy in enhancing oxidative stability of soybean biodiesel—must begin with the correctly substituted precursor. 3,3',5,5'-Tetramethoxybiphenyl provides the necessary meta-methoxy and vacant para-substitution pattern that enables regioselective hydroxylation to yield the diol [1][2]. Attempting this transformation with any other tetramethoxybiphenyl isomer fails due to the absence of accessible 4,4'-positions, making isomer-specific procurement a critical first step for this research trajectory [3].

Liquid Crystalline Epoxy Resin (LCER) Formulation for Nylon 66 Composite Enhancement

In polymer engineering applications, 3,3',5,5'-tetramethoxybiphenyl is functionalized to bis(4‐(2,3‐glycidoxy)benzoic acid)‐3,3',5,5'‐tetramethoxybiphenyl‐4,4'‐diester, a liquid crystalline epoxy resin that improves the thermal properties of nylon 66 when blended at 5% mass loading [1][2]. The rigid, symmetric biphenyl core with 3,3',5,5'-methoxy substitution is essential for the mesogenic behavior that drives these performance gains. Procurement of this specific isomer ensures that the resulting LCER meets the structural requirements validated in the patent and academic literature [3].

Precursor for Syringyl-Type Biphenyl Polyesters and MOF Linkers

The 3,3',5,5'-tetramethoxybiphenyl scaffold is a key building block for polyesters bearing syringyl-type biphenyl units, synthesized via polycondensation of HMB with diacid chlorides [1]. Additionally, more elaborate tetramethoxybiphenyl derivatives—such as 3,3′,5,5′-tetrakis(4-(α-carboxy)methoxyphenyl)-2,2′,6,6′-tetramethoxy-1,1′-biphenyl (H₄L)—are employed as semi-rigid organic linkers for metal-organic framework (MOF) construction [2]. In both cases, the 3,3',5,5'-methoxy arrangement is integral to the final material's architecture and properties. Substituting an isomer with a different methoxy pattern alters the linker geometry and coordination chemistry, potentially leading to failed MOF crystallization or suboptimal polymer thermal behavior [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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